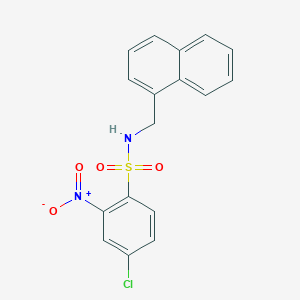

((4-Chloro-2-nitrophenyl)sulfonyl)(naphthylmethyl)amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound ((4-Chloro-2-nitrophenyl)sulfonyl)(naphthylmethyl)amine is a chemical substance with the molecular formula C17H13ClN2O4S . It is available for purchase from various chemical suppliers.

Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formulaC17H13ClN2O4S . The molecular weight of the compound is 376.81 . For a detailed structural analysis, it would be necessary to refer to spectroscopic data or computational chemistry resources.

Aplicaciones Científicas De Investigación

Novel Polymer Synthesis

Research has focused on developing novel polymers with exceptional properties, such as fluorinated polyimides and polyamides, which are derived from related chemical compounds. For instance, novel organosoluble fluorinated polyimides have been synthesized from trifluoromethyl-substituted bis(ether amine) monomers. These polyimides are noted for their excellent thermal stability, low moisture absorption, low dielectric constants, and ability to form transparent, flexible films. Such materials are promising for applications in electronics due to their low dielectric properties and high thermal stability (Chung & Hsiao, 2008).

Enhancement of Polymer Properties

Another application is the synthesis and characterization of fluorinated ortho-linked polyamides, derived from non-coplanar structures, demonstrating outstanding solubility, thermal stability, and the ability to form transparent films. These materials, possessing low refractive indices and dielectric constants, are suitable for optical and electronic applications due to their unique optical properties and thermal resistance (Shockravi, Javadi, & Abouzari‐Lotf, 2011).

Synthesis of Sulfonamides

Sulfonamides, with their broad biological applications, have been synthesized efficiently at room temperature using related sulfonate precursors. This method offers a mild, fast, and high-yielding approach to producing sulfonamides from a wide range of aliphatic, linear, cyclic amines, anilines, and N-methylanilines. This approach highlights an environmentally friendly and versatile method for generating important nitrogen-containing compounds (van den Boom & Zuilhof, 2023).

Pesticidal Activity

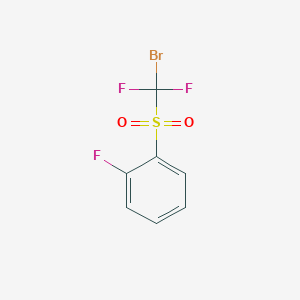

Compounds related to ((4-Chloro-2-nitrophenyl)sulfonyl)(naphthylmethyl)amine have been explored for their potential pesticidal activity. The synthesis of tribromomethyl phenyl sulfone derivatives demonstrates the potential for developing novel pesticides. These compounds incorporate a halogenmethylsulfonyl moiety, which is a common feature in active herbicides and fungicides, showing promise for agricultural applications (Borys, Korzyński, & Ochal, 2012).

Catalytic Reduction of Nitro Compounds

The reduction of nitro compounds to amines is a crucial reaction in organic chemistry, with applications in drug synthesis, biologically active molecules, and polymers. Research into graphene-based (photo)catalysts for the reduction of nitro compounds highlights the development of efficient catalysts that enhance the reaction rate and offer environmental benefits due to their high catalytic prowess and recovery (Nasrollahzadeh, Nezafat, Gorab, & Sajjadi, 2020).

Safety and Hazards

Propiedades

IUPAC Name |

4-chloro-N-(naphthalen-1-ylmethyl)-2-nitrobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClN2O4S/c18-14-8-9-17(16(10-14)20(21)22)25(23,24)19-11-13-6-3-5-12-4-1-2-7-15(12)13/h1-10,19H,11H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCDUCSSBPVTYAP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CNS(=O)(=O)C3=C(C=C(C=C3)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![rac-[(2R,3S)-2-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-yl]methanol, trans](/img/structure/B2587002.png)

![7-[6-oxo-6-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)hexyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/no-structure.png)

![Naphtho[1,2-b]thiophen-2-ylmethanol](/img/structure/B2587008.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3,5-dimethoxybenzamide hydrochloride](/img/structure/B2587010.png)

![(4-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2587011.png)

![4-Methyl-2-{5-[5-(pyridin-3-yl)-1,2-oxazole-3-carbonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine](/img/structure/B2587016.png)

![2-[({[2-Methoxy-5-(morpholine-4-sulfonyl)phenyl]carbamoyl}methyl)sulfanyl]acetic acid](/img/structure/B2587020.png)